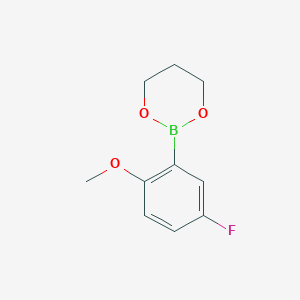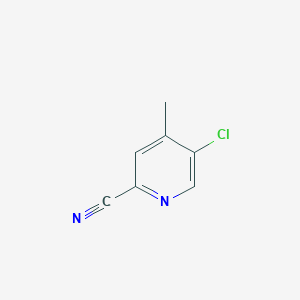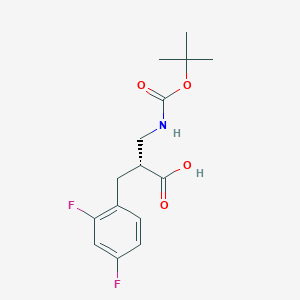
(R)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorobenzyl moiety. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the chiral center: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Introduction of the difluorobenzyl group: This step involves the alkylation of the intermediate with 2,4-difluorobenzyl bromide under basic conditions.
Final deprotection: The Boc protecting group is removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the difluorobenzyl group using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
®-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a building block in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the amino group can form hydrogen bonds with target molecules. The stereochemistry of the compound plays a crucial role in its biological activity, influencing its binding mode and efficacy.
類似化合物との比較
Similar Compounds
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid: The enantiomer of the compound with (S)-configuration.
3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid: The racemic mixture containing both ®- and (S)-enantiomers.
3-Amino-2-(2,4-difluorobenzyl)propanoic acid: The compound without the Boc protecting group.
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid is unique due to its specific ®-configuration, which imparts distinct stereochemical properties and biological activities. The presence of the Boc protecting group also allows for selective deprotection and functionalization, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C15H19F2NO4 |
|---|---|
分子量 |
315.31 g/mol |
IUPAC名 |
(2R)-2-[(2,4-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)6-9-4-5-11(16)7-12(9)17/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1 |
InChIキー |
SCLNICRSLHABLU-SNVBAGLBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=C(C=C(C=C1)F)F)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NCC(CC1=C(C=C(C=C1)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




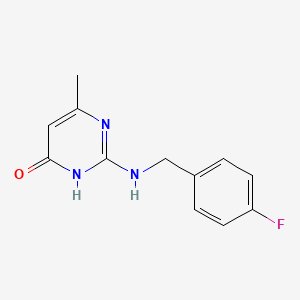
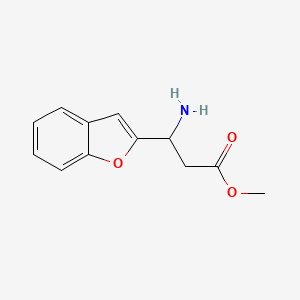

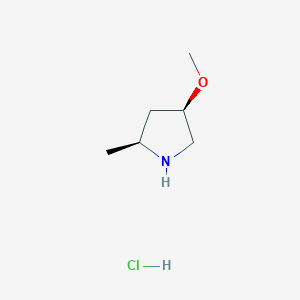
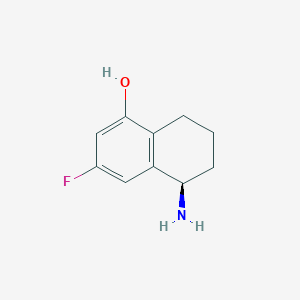
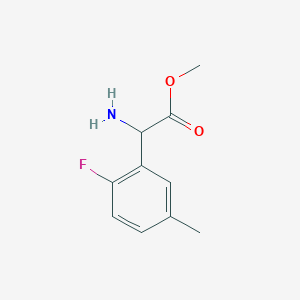
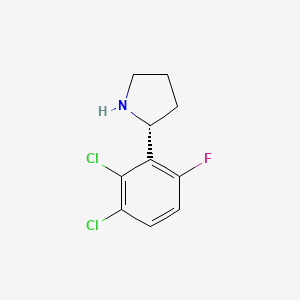
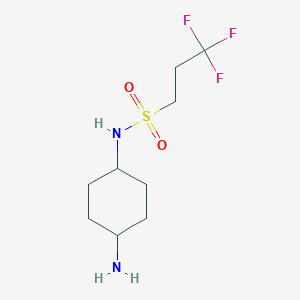
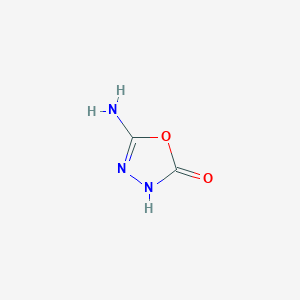
![3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole](/img/structure/B12977246.png)
